1,1-Diethyl-3-(4-methylbenzyl)urea
Overview
Description
N,N-diethyl-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to a 4-methylbenzyl group and two diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas, including N,N-diethyl-N’-(4-methylbenzyl)urea, involves the nucleophilic addition of amines to isocyanates.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of amines with carbamoyl chlorides.
Industrial Production Methods: Industrial production of N-substituted ureas typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. For example, the use of phosgene to generate isocyanates is common in industrial settings, despite its toxicity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-N’-(4-methylbenzyl)urea can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the urea functional group, converting it to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted ureas.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: N-substituted ureas are often explored for their pharmacological properties, including potential use as antineoplastic agents.
Industry:
Mechanism of Action
The mechanism by which N,N-diethyl-N’-(4-methylbenzyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
- N,N-diethyl-N’-(4-methylphenyl)urea
- N,N-diethyl-N’-(4-methylbenzyl)thiourea
Comparison:
- N,N-diethyl-N’-(4-methylbenzyl)urea is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and binding properties compared to other similar compounds. For example, the thiourea derivative may exhibit different reactivity due to the presence of sulfur instead of oxygen in the urea functional group .
Properties
IUPAC Name |
1,1-diethyl-3-[(4-methylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)14-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLZTIPSHXJKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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